4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-hydroxy-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O7S/c14-8-5-10(11(15)16)12(6-8)21(19,20)9-3-1-7(2-4-9)13(17)18/h1-4,8,10,14H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHZTZPBEAKESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid involves the coupling of 4-nitrobenzenesulfonyl chloride with the amino acid 4-hydroxyproline at room temperature using sodium carbonate in the presence of water . The compound is characterized using single crystal X-ray diffraction studies, and spectroscopic methods such as NMR, FTIR, ES-MS, and UV are employed for further structural analysis .
Chemical Reactions Analysis
Reactivity with Nucleophiles
The sulfonyl group in 4-hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid can act as an electrophile, making the compound reactive towards nucleophiles. This reactivity can lead to various substitution reactions, which are important for synthesizing derivatives with enhanced biological properties.
Hydrolysis Reactions
The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of 4-hydroxyproline and other by-products. This reaction is significant in biological systems where enzymatic hydrolysis may occur.
Formation of Sulfonamides
The sulfonamide bond can be cleaved under certain conditions, allowing for the formation of sulfonamide derivatives. This reaction pathway is particularly relevant in medicinal chemistry, where sulfonamides are known for their antibacterial properties.
Oxidation Reactions
The hydroxyl group present in the structure can be oxidized to form carbonyl compounds or other functional groups, increasing the compound's versatility in synthetic applications.
4 Characterization Techniques
To confirm the structure and purity of synthesized this compound, several characterization techniques are employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure and confirms the presence of functional groups.
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Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups by analyzing characteristic absorption bands.
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Mass Spectrometry (MS) : Helps determine the molecular weight and fragmentation patterns of the compound.
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X-ray Crystallography : Offers detailed structural information, confirming the arrangement of atoms within the crystal lattice .
5 Research Findings and Data Tables
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that 4-hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition. The mechanism involves disruption of bacterial cell wall synthesis, attributed to the sulfonamide moiety which is known for its antibacterial action .
2. Inhibition of Enzymatic Activity
In silico studies suggest that this compound shows promising inhibition against dihydropteroate synthase and DNA topoisomerase, both of which are vital for bacterial growth and DNA replication. The binding affinity and interaction energies calculated during molecular docking studies indicate that the compound can effectively compete with natural substrates in these enzymatic pathways .
3. Potential Antiviral Properties
Recent investigations have also explored the compound's potential against viral targets, particularly SARS-CoV-2. Molecular docking studies reveal that it may inhibit the spike protein of the virus, suggesting a role in antiviral therapy development . This aspect is particularly relevant in the context of ongoing research into COVID-19 treatments.
Case Studies
Pharmaceutical Development
The unique structural features of this compound make it a candidate for drug development. Its ability to inhibit key enzymes involved in bacterial and viral pathogenesis positions it as a potential lead compound for new antimicrobial and antiviral agents.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as dihydropteroate synthase and DNA topoisomerase . The compound inhibits these enzymes, thereby disrupting essential biological processes in bacteria and viruses. The presence of the sulfonamide group is crucial for its bioactivity, as it mimics the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Sulfonyl Groups
4-Hydroxy-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid
- Structural Difference : The nitro group is in the ortho position on the benzenesulfonyl moiety instead of para.
- Molecular Formula : $ C{11}H{12}N2O7S $ (identical to the target compound).
- No crystallographic data is reported .
(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Structural Difference : The 4-nitro group is replaced with a 4-fluoro substituent.
- Molecular Formula: $ C{11}H{12}FNO_5S $.
- Implications : The electron-withdrawing fluorine atom enhances stability but reduces nitro-group-mediated redox activity. Stereospecific synthesis (2S,4R configuration) is emphasized, which may influence biological target interactions .
4-Hydroxy-1-(toluene-4-sulfonyl)pyrrolidine-2-carboxylic acid
- Structural Difference : The 4-nitrobenzenesulfonyl group is replaced with a toluene-4-sulfonyl (tosyl) group.
- Molecular Formula: $ C{12}H{15}NO_5S $.
4-Hydroxy-1-(propylsulfonyl)pyrrolidine-2-carboxylic acid
- Structural Difference : The aromatic nitrobenzenesulfonyl group is replaced with an aliphatic propylsulfonyl chain.
- Molecular Formula: $ C8H{15}NO_5S $.
- Implications: The aliphatic chain reduces molecular weight (237.27 g/mol) and may enhance solubility in non-polar solvents .
Analogs with Modified Backbone or Functional Groups
(R)-5-Methylene-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid methyl ester
- Structural Difference : A methylene group is introduced at position 5, and the carboxylic acid is esterified.
- Implications: The methyl ester acts as a prodrug, improving membrane permeability.
(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic acid
Comparative Data Table
Key Findings and Implications
- Electronic Effects : The 4-nitrobenzenesulfonyl group in the target compound provides strong electron-withdrawing character, enhancing electrophilic reactivity compared to analogs with electron-donating groups (e.g., tosyl or propylsulfonyl) .
- Stereochemistry : Stereospecific analogs (e.g., (2S,4R)-fluoro derivative) highlight the importance of configuration in synthetic routes and bioactivity .
- Bioactivity Potential: In silico studies suggest the target compound’s drug-likeness, while esterified analogs (e.g., methyl ester) may improve pharmacokinetics .
Biological Activity
4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid (CAS No. 1955473-69-4) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 316.29 g/mol. The structural characteristics include a pyrrolidine ring substituted with a hydroxy group and a nitrobenzenesulfonyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O7S |
| Molecular Weight | 316.29 g/mol |
| CAS Number | 1955473-69-4 |
| Solubility | Soluble in water |
Antiviral Activity
Research has demonstrated that compounds with similar structures exhibit antiviral properties. For instance, hydroxypyridone carboxylic acids have shown inhibition of HIV reverse transcriptase (RT) and associated RNase H activities. In biochemical assays, various analogues demonstrated effective inhibition in the low micromolar range, suggesting that modifications to the core structure can enhance biological efficacy .
Case Study: HIV Reverse Transcriptase Inhibition
A study evaluated several hydroxypyridone derivatives for their ability to inhibit HIV RT. The results indicated that certain analogues exhibited IC50 values ranging from 0.65 µM to 18 µM against RNase H activity, with some compounds demonstrating significant antiviral effects in cell-based assays .
Antitrypanosomal Activity
Emerging research has also explored the antitrypanosomal properties of related compounds. A study synthesized new carboxamide derivatives and tested their efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The findings indicated promising antitrypanosomal activity, highlighting the potential for further development of pyrrolidine-based compounds in treating parasitic infections .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes involved in viral replication and cellular processes. The sulfonyl group may enhance binding affinity to target proteins, while the hydroxy group contributes to the overall stability and solubility of the compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrrolidine ring or substituents can lead to significant changes in potency and selectivity.
Table 2: SAR Insights from Related Compounds
Q & A
Q. What synthetic methodologies are reported for the preparation of 4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid, and how is the sulfonamide group formation validated experimentally?
The compound is synthesized via nucleophilic substitution between 4-hydroxyproline and 4-nitrobenzenesulfonyl chloride in aqueous sodium carbonate at room temperature. Key validation steps include:
- ¹H NMR : Absence of the pyrrolidine NH peak (downfield ~8.5 ppm) confirms sulfonamide bond formation.
- FTIR : A stretching vibration at 857.82 cm⁻¹ corresponds to the S–N bond in the sulfonamide group.
- X-ray crystallography : The S1–N1 bond length of 1.628 Å further corroborates sulfonamide formation .
Q. How is the crystal structure of the compound determined, and what are the key crystallographic parameters?
Single-crystal X-ray diffraction reveals an orthorhombic crystal system (space group P2₁2₁2₁) with unit cell dimensions a = 7.532 Å, b = 10.214 Å, c = 17.830 Å. The supramolecular architecture is stabilized by O–H···O and C–H···O hydrogen bonds, validated by Hirshfeld surface analysis .
Q. What spectroscopic techniques are employed to characterize the compound, and how do specific spectral features confirm its molecular structure?
- NMR : ¹³C NMR confirms the carboxylic acid (δ ~175 ppm) and sulfonamide (δ ~130 ppm for aromatic carbons) groups.
- UV-Vis : Absorption bands at 265 nm (π→π* transitions) and 350 nm (n→π*) align with the nitrobenzene moiety.
- ESI-MS : A molecular ion peak at m/z 357.06 [M+H]⁺ validates the molecular formula C₁₁H₁₂N₂O₇S .
Advanced Research Questions
Q. How can computational approaches such as Hirshfeld surface analysis and interaction energy calculations elucidate the supramolecular architecture of the compound?
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 25.5% O···H contacts, 12.3% N···H contacts) and visualizes crystal packing via 2D fingerprint plots.
- B3LYP/6-311G(+)(d,p) : Computes interaction energies for dimeric units, revealing dominant contributions from hydrogen bonds (e.g., O–H···O = −24.8 kcal/mol).
- Non-covalent interaction (NCI) plots : Identify regions of steric hindrance and stabilizing interactions .
Q. What in silico strategies are used to predict the bioactivity and drug-likeness of the compound, particularly regarding enzyme inhibition?
- Molecular docking : The compound shows binding affinities to dihydropteroate synthase (∆G = −8.2 kcal/mol) and SARS-CoV-2 spike protein (∆G = −7.5 kcal/mol), suggesting competitive inhibition.
- ADMET prediction : Computed parameters (e.g., LogP = 1.2, TPSA = 115 Ų) indicate favorable oral bioavailability and blood-brain barrier permeability .
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic findings for this compound?
- Cross-validation : Compare NMR chemical shifts with X-ray-derived torsion angles to assess conformational flexibility.
- DFT calculations : Optimize the gas-phase geometry at the B3LYP/6-311G(+)(d,p) level and compare with experimental bond lengths/angles to identify solvent or crystal-packing effects .
Q. How can researchers design bioactivity assays based on in silico predictions of enzyme inhibition?
- Target selection : Prioritize enzymes like dihydropteroate synthase (DHPS) based on docking scores.
- Assay setup : Use in vitro enzyme inhibition assays (e.g., spectrophotometric monitoring of DHPS activity) at varying compound concentrations (1–100 µM).
- Validation : Compare IC₅₀ values with positive controls (e.g., sulfonamide antibiotics) to assess potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
